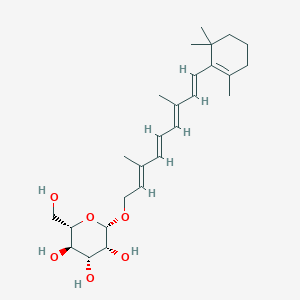

Retinyl beta-glucose

Description

Historical Context of Retinyl beta-glucose Identification and Initial Investigations

The exploration of water-soluble metabolites of vitamin A gained momentum in the latter half of the 20th century as researchers sought to understand the transport, storage, and excretion of this vital nutrient. While the existence of vitamin A was established in 1913 and its structure elucidated in the 1930s, the discovery of its various conjugated forms occurred more gradually. researchgate.netfao.org

Initial investigations into water-soluble retinoids primarily focused on glucuronidated conjugates. However, in the early 1990s, dedicated research into other potential conjugates led to the identification and synthesis of this compound. A pivotal study by Barua and Olson in 1992 detailed the chemical synthesis of all-trans-retinyl beta-glucose. nih.gov This was achieved by reacting all-trans retinol (B82714) with α-D-glucopyranosyl bromide tetrabenzoate in the presence of silver carbonate, resulting in a good yield of the desired compound. nih.gov

Subsequent metabolic studies in vitamin A-deficient rats revealed that this compound could be rapidly hydrolyzed to retinol, demonstrating its bioavailability. nih.gov These early investigations were crucial in establishing this compound as a naturally occurring and biologically active metabolite of vitamin A, found in both fish and mammals. tennessee.edu Further research also explored the enzymatic synthesis of this compound, with studies showing that human glucocerebrosidase can catalyze its formation. amegroups.org

This compound within the Broader Landscape of Retinoid Conjugates

Retinoids undergo conjugation to increase their water solubility, which facilitates their transport and excretion. bibliomed.org this compound is one of several such conjugates, with others including retinyl glucuronide, retinoyl beta-glucose, and retinoyl beta-glucuronide. Each of these molecules has distinct biochemical properties and biological activities.

This compound is structurally similar to retinyl glucuronide, with the key difference being the attached sugar moiety (glucose versus glucuronic acid). This seemingly small difference can impact their metabolic fate and biological efficacy. For instance, this compound is a substrate for broad-specificity mammalian beta-glucosidases found in the cytosol and membranes of guinea pig liver. tennessee.edu In contrast, its hydrolysis by placental glucocerebrosidase is not observed. tennessee.edu

Studies comparing the biological effects of different retinoid conjugates have provided valuable insights. For example, in the context of inducing differentiation of human promyelocytic leukemia (HL-60) cells, retinoyl beta-glucuronide was found to be more effective than retinyl beta-glucuronide, which in turn was more active than this compound. biorxiv.org However, when considering growth-promoting activity in vitamin A-deficient rats, this compound demonstrated significant efficacy, showing 67-100% of the activity of retinyl acetate (B1210297) depending on the administration method. nih.gov

Table 1: Comparative Biological Activities of Retinoid Conjugates

| Compound | Biological Activity | Research Finding |

|---|---|---|

| This compound | Growth-promoting activity | Showed 67-100% of the growth-promoting activity of retinyl acetate in vitamin A-deficient rats. nih.gov |

| Cell differentiation | Less effective in inducing HL-60 cell differentiation compared to retinoyl beta-glucuronide. biorxiv.org | |

| Retinoyl beta-glucose | Growth-promoting activity | Shows growth-promoting activity similar to retinyl acetate in vitamin A-deficient rats. mdpi.com |

| Metabolism | Hydrolyzed to retinoic acid, but at a slower rate. mdpi.com | |

| Retinoyl beta-glucuronide | Cell differentiation | More effective than retinyl beta-glucuronide and this compound in inducing HL-60 cell differentiation. biorxiv.org |

| Therapeutic potential | Considered a less toxic alternative to retinoic acid for some therapeutic applications. mdpi.comnih.gov |

Current Research Imperatives and Unexplored Avenues for this compound Studies

While foundational knowledge about this compound has been established, several areas remain ripe for further investigation. The evolving landscape of biochemical research presents new opportunities to understand the nuanced roles of this specific retinoid conjugate.

One key area for future research is the detailed elucidation of the specific mechanisms of action of this compound. While it is known to be hydrolyzed to retinol, it is plausible that the conjugate itself may have unique interactions with cellular components before its conversion. Investigating its direct effects on cell signaling pathways and gene expression could reveal novel biological functions.

The therapeutic potential of this compound is another significant avenue for exploration. Given that retinoids have applications in dermatology and oncology, understanding the specific benefits of this compound is crucial. nih.govresearchgate.netfrontiersin.org Its water solubility and potential for controlled release of retinol make it an interesting candidate for topical applications in skin health. researchgate.netmdpi.com Recent research has highlighted the intricate relationship between retinol and the skin microbiome; future studies could explore how this compound specifically modulates this microbial community and its impact on skin conditions. biorxiv.orgresearchgate.net

Furthermore, the regulation of this compound metabolism warrants deeper investigation. Understanding the factors that control its synthesis by enzymes like glucocerebrosidase and its hydrolysis by beta-glucosidases is essential for a complete picture of vitamin A homeostasis. tennessee.edunih.gov This includes exploring how its metabolism is influenced by different physiological and pathological states, such as diabetes, where retinoid metabolism is known to be altered. e-dmj.orgresearchgate.netresearchgate.net

Finally, the development of advanced drug delivery systems could enhance the therapeutic utility of this compound. bibliomed.orgstanford.edunih.gov Designing nanoparticle-based or hydrogel-based systems for targeted and sustained delivery could improve its efficacy and minimize potential side effects, opening new possibilities for its use in various biomedical applications. stanford.eduoaepublish.comrsc.org

Table 2: Unexplored Research Avenues for this compound

| Research Area | Key Questions | Potential Impact |

|---|---|---|

| Specific Mechanism of Action | Does this compound have direct biological effects before hydrolysis to retinol? How does it interact with cellular receptors and signaling pathways? | Discovery of novel biological functions and therapeutic targets. |

| Therapeutic Applications | What is the efficacy of this compound in treating skin disorders or certain cancers? How does it compare to other retinoids in these contexts? | Development of new and potentially safer retinoid-based therapies. nih.govfrontiersin.org |

| Interaction with Skin Microbiome | How does topical application of this compound alter the composition and function of the skin microbiome? researchgate.net | Novel approaches for managing skin conditions through microbiome modulation. |

| Regulation of Metabolism | What are the regulatory mechanisms controlling the enzymatic synthesis and breakdown of this compound? How is this affected by disease states? nih.gove-dmj.org | A better understanding of vitamin A homeostasis and its dysregulation in disease. |

| Advanced Drug Delivery | Can novel delivery systems (e.g., nanoparticles, hydrogels) improve the targeted delivery and therapeutic efficacy of this compound? bibliomed.orgstanford.edunih.gov | Enhanced therapeutic outcomes and reduced side effects for retinoid-based treatments. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

29880-05-5 |

|---|---|

Molecular Formula |

C26H40O6 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+/t21-,22-,23+,24+,25-/m0/s1 |

InChI Key |

CANKXEMSSRKEGQ-YDVWZVQJSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C |

Synonyms |

etinyl beta-glucose retinylglucose |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Retinyl Beta Glucose

Enzymology of Glycosyltransferase Activity in Retinyl beta-glucose Formation

Glycosyltransferases are the key enzymes that catalyze the formation of the glycosidic bond in this compound. These enzymes transfer a monosaccharide from a nucleotide sugar to an acceptor molecule. nih.gov The reaction is highly specific in terms of the stereochemistry (α or β linkage) and the position of the bond.

A specific and well-studied enzyme involved in the synthesis of this compound is human glucocerebrosidase. nih.govportlandpress.com This enzyme catalyzes a transglucosylation reaction, transferring a glucose molecule from a donor like glucocerebroside to retinol (B82714). nih.govportlandpress.com This process results in the formation of retinyl beta-D-glucoside. nih.govgoogle.com

The activity of glucocerebrosidase can be significantly influenced by its environment. For instance, the presence of n-pentanol has been shown to increase the enzyme's activity. nih.gov This enhancement is due to the formation of a transglucosylation product, which competes with the hydrolytic reaction. nih.gov Furthermore, the inclusion of phosphatidylserine (B164497) or sodium taurodeoxycholate (B1243834) can further boost this stimulatory effect. nih.gov Interestingly, while placental glucocerebrosidase can synthesize retinyl beta-D-glucoside, it does not hydrolyze it. nih.govnih.gov The breakdown of retinyl beta-D-glucoside is carried out by other broad-specificity mammalian beta-glucosidases. medchemexpress.comnih.govnih.gov

In addition to glucocerebrosidase, microsomal UDP-glucuronosyltransferases from rat liver have been shown to catalyze the formation of retinyl beta-glucuronide from retinol in the presence of UDP-glucuronic acid. nih.gov

The formation of this compound by glucocerebrosidase is dependent on the concentration of retinol. nih.govnih.gov The reaction rate increases with higher retinol concentrations, eventually reaching a saturation point at approximately 0.3 mM of retinol. nih.govnih.gov This saturation indicates a classic enzyme-substrate kinetic relationship.

The catalytic mechanism of glycosyltransferases involves either an inversion or retention of the stereochemistry at the anomeric carbon of the donor sugar. nih.govnih.gov In an inverting mechanism, the acceptor's hydroxyl group attacks the anomeric carbon of the sugar donor from one side, while the leaving group departs from the other, following an SN2-like reaction. nih.gov

The table below summarizes the key enzymes and their substrates in the formation of retinoid glucosides.

Table 1. Enzymes and Substrates in Retinoid Glucoside Formation| Enzyme | Substrates | Product | Reference |

|---|---|---|---|

| Human placental glucocerebrosidase | Retinol, Glucocerebroside | Retinyl beta-D-glucoside | nih.gov |

| Human placental glucocerebrosidase | Retinol, p-nitrophenyl beta-D-glucopyranoside (pNPGlc) | Retinyl beta-D-glucoside | nih.gov |

| Rat liver microsomal UDP-glucuronosyltransferases | Retinol, UDP-glucuronic acid | Retinyl beta-glucuronide | nih.gov |

Characterization of Specific Glucosyltransferases (e.g., Glucocerebrosidase-catalyzed Transglucosylation)

Genetic and Transcriptional Regulation of this compound Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to the broader regulation of vitamin A metabolism. The active metabolite of vitamin A, retinoic acid (RA), is a potent regulator of gene expression, influencing over 500 genes. nih.gov RA exerts its effects by activating nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govnih.gov These receptors form heterodimers that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.gov

The expression of enzymes involved in retinoid metabolism is tightly controlled. For example, the expression of lecithin:retinol acyltransferase (LRAT), an enzyme crucial for retinol esterification, is induced by RA. mdpi.com This creates a feedback loop where RA can influence the availability of its own precursor, retinol. While a direct RARE in the LRAT promoter has not been definitively identified, regions responsible for its induction by RA are known, suggesting an indirect regulatory mechanism. mdpi.com

Furthermore, other transcription factors are implicated in mediating RA signals, including peroxisome proliferator-activated receptor β/δ (PPARβ/δ), hepatic nuclear factor 4α (HNF4α), and chicken ovalbumin upstream promoter-transcription factor II (COUP-TFII). nih.gov The high mobility group A1 (HMGA1) protein also plays a role in regulating the expression of genes involved in glucose homeostasis and has been shown to regulate the gene for retinol binding protein 4 (RBP4), which is involved in systemic insulin (B600854) resistance. frontiersin.org

Subcellular Localization and Compartmentalization of this compound Synthesis

The synthesis of retinoid metabolites occurs in specific subcellular compartments. The enzymes responsible for converting retinol to retinoic acid are strategically located within the cell. For instance, the synthesis of retinyl beta-glucuronide has been demonstrated in washed rat liver microsomes, as well as in microsomes of the kidney and particulate fractions of the intestinal mucosa. nih.gov

Recent studies have shown that retinol dehydrogenase 10 (RDH10), an enzyme involved in the oxidation of retinol, co-localizes with mitochondria and mitochondria-associated membranes (MAM). researchgate.net During the synthesis of acyl esters, RDH10 can partially relocate to lipid droplets. researchgate.net This localization places it in close proximity to cellular retinol-binding protein I (CRBPI). researchgate.net The enzymes responsible for the subsequent steps in retinoid metabolism, such as aldehyde dehydrogenases (ALDHs), are believed to be in the cytosol. researchgate.net This compartmentalization suggests a highly organized and regulated flow of substrates and products within the cell to ensure efficient and controlled metabolism of retinoids.

Metabolism and Turnover of Retinyl Beta Glucose

Enzymatic Hydrolysis of Retinyl beta-glucose: The Role of Beta-glucosidases

Identification and Purification of this compound Hydrolyzing Enzymes

This compound is a known substrate for certain broad-specificity mammalian beta-glucosidases. nih.govmedchemexpress.com Specific enzymes identified as capable of this hydrolysis include the cytosolic and membrane-associated beta-glucosidases found in guinea pig liver. nih.govmedchemexpress.com However, not all beta-glucosidases can process this substrate; for instance, placental glucocerebrosidase does not hydrolyze retinyl beta-D-glucoside. nih.govmedchemexpress.com

The purification of beta-glucosidases from various sources typically involves a multi-step chromatography process. A general methodology includes initial steps like ammonium (B1175870) sulfate (B86663) precipitation followed by a series of column chromatography techniques. jmb.or.krelewa.org Common purification sequences may involve ion-exchange chromatography (e.g., Q-Sepharose), hydrophobic interaction chromatography (e.g., Phenyl-Sepharose), and size-exclusion chromatography (e.g., Sephacryl S-200 HR). jmb.or.krelewa.orgnih.gov In some instances, hydroxyapatite (B223615) adsorption chromatography is also employed. jmb.or.krnih.gov The purity of the final enzyme preparation is often confirmed by demonstrating a single polypeptide band on SDS-PAGE. elewa.org

Biochemical Properties and Substrate Preference of this compound Beta-glucosidases

Beta-glucosidases are a diverse group of enzymes, often classified based on substrate specificity into aryl-β-glucosidases, cellobiases, and broad-specificity glucosidases. mdpi.com The enzymes that hydrolyze this compound fall into this last category. The catalytic mechanism generally involves two conserved glutamic acid residues at the active site, which function as a nucleophile and a proton donor to cleave the glycosidic bond. mdpi.comuniroma1.it

The biochemical properties of beta-glucosidases vary depending on their source. Fungal beta-glucosidases typically show optimal activity in an acidic pH range of 4.0-6.0, while optimal temperatures can vary widely. uniroma1.it For example, a purified beta-glucosidase from Paecilomyces Bainier exhibited maximum activity at pH 3.5 and 60°C. jmb.or.kr Another from Sechium edule (Chayote) functioned optimally at pH 4.0 and 50°C. mdpi.com These enzymes are generally specific to β-glucoside linkages. jmb.or.kr

While detailed kinetic data for the hydrolysis of this compound specifically is limited, the general characteristics of broad-specificity beta-glucosidases provide insight. The Michaelis-Menten constant (Km) for these enzymes with various substrates can differ significantly, and they are often subject to product inhibition by glucose. scielo.br

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Molecular Mass (kDa) | Reference |

|---|---|---|---|---|

| Paecilomyces Bainier sp. 229 | 3.5 | 60 | 115 | jmb.or.kr |

| Sporothrix schenckii | 5.5 | 45 | 197 | nih.gov |

| Sechium edule (Chayote) | 4.0 | 50 | 116 | mdpi.com |

| Periplaneta americana | 3.6 | 55 | 46.5 | elewa.org |

Further Metabolic Fates and Derivatization of this compound Metabolites

Following the enzymatic hydrolysis of this compound, the primary metabolite released is all-trans-retinol. medchemexpress.com This retinol (B82714) molecule then enters the well-established vitamin A metabolic pathway. Inside the cell, retinol can be handled in several ways. It can be esterified by lecithin:retinol acyltransferase (LRAT) or acyl-CoA:retinol acyltransferase (ARAT) to form retinyl esters, the primary storage form of vitamin A, which are stored in lipid droplets within tissues like the liver. mdpi.commdpi.comcambridge.org

Alternatively, retinol can be reversibly oxidized to retinal (retinaldehyde) by retinol dehydrogenases (RDHs). mdpi.com This retinal can then be irreversibly oxidized by retinaldehyde dehydrogenases (RALDHs) to produce all-trans-retinoic acid (ATRA). mdpi.com ATRA is a highly active metabolite that functions as a signaling molecule by binding to nuclear receptors (RAR and RXR) to regulate the transcription of hundreds of genes involved in processes like cell differentiation and proliferation. mdpi.comresearchgate.net Other retinoid metabolites, such as glucuronide conjugates, can also be formed, which are typically more water-soluble and involved in excretion pathways. cambridge.orgnih.gov

Mechanisms of this compound Transport and Mobilization within Biological Systems

The transport and mobilization of retinoids are complex processes managed by a system of binding proteins and receptors. While specific transport mechanisms for the intact, water-soluble this compound molecule are not well-detailed, it is understood that other water-soluble retinoid conjugates, like retinoyl-β-glucuronide, contribute to systemic retinoid transport. nih.gov It is likely that this compound is transported in bodily fluids before being taken up by cells for hydrolysis.

Biological Roles and Physiological Significance of Retinyl Beta Glucose

Retinyl beta-glucose as a Biological Storage Form of Retinoids

In animals, the predominant storage form of Vitamin A is retinyl esters, which are primarily held in the liver and adipose tissue. oregonstate.eduresearchgate.netbioscientifica.com These esters are hydrolyzed to release retinol (B82714), which is then transported to various tissues. oregonstate.eduwjgnet.comfao.org this compound, a lipid glucoside and a metabolite of Vitamin A, has been investigated for its capacity to function as a biological source of retinoids. glpbio.com Research has shown that chemically synthesized all-trans-retinyl beta-glucose can be utilized by the body, demonstrating its potential as a storage form. glpbio.com In studies with vitamin A-deficient rats, this compound exhibited significant biological activity, promoting growth at a level of 67-100% compared to retinol, which underscores its ability to be converted into a usable form of Vitamin A. glpbio.com

The dynamics of this compound involve its formation through glycosylation and its breakdown via hydrolysis. The release of retinol from this compound is facilitated by enzymatic action. Specifically, this compound can be hydrolyzed by mammalian broad-specificity β-glucosidases. glpbio.com Metabolic studies in rats have demonstrated that after administration, this compound is quickly hydrolyzed to retinol, making the vitamin available for its physiological functions. glpbio.com This rapid conversion indicates an efficient release mechanism, a key characteristic for a viable storage form.

Retinoid homeostasis is the process by which the body maintains a stable supply of Vitamin A for essential functions, including vision, immune response, and cellular differentiation. researchgate.netnih.govcdnsciencepub.com this compound contributes to this balance by serving as a precursor that can be readily converted to retinol. glpbio.com Its ability to promote growth in vitamin A-deficient rats confirms its role as a viable source for replenishing the body's retinoid supply. glpbio.com By being hydrolyzed into retinol, it enters the well-established metabolic pathway where retinol can be either converted to the active form, retinoic acid, or re-esterified for storage. oregonstate.eduwjgnet.com

Research Findings on this compound in a Rat Model

| Parameter | Finding | Citation |

| Compound | all-trans-retinyl beta-glucose | glpbio.com |

| Model | Vitamin A-deficient rats | glpbio.com |

| Biological Activity | Exhibited 67-100% of the growth-promoting activity of retinol. | glpbio.com |

| Metabolism | Quickly hydrolyzed to retinol. | glpbio.com |

| Enzymatic Hydrolysis | Cleaved by mammalian broad specificity β-glucosidases. | glpbio.com |

Dynamics of this compound Accumulation and Release

Exploration of this compound in Intracellular Retinoid Trafficking

The intracellular trafficking of retinoids like retinol and retinoic acid is a highly regulated process involving specific binding proteins such as cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs). researchgate.netelifesciences.orgamegroups.org These proteins are crucial for solubilizing retinoids, protecting them from degradation, and directing them to the appropriate enzymes or nuclear receptors. mdpi.com The transport of retinol across cell membranes can also be mediated by receptors like STRA6. researchgate.netmdpi.com However, specific research detailing the intracellular trafficking mechanisms for the this compound molecule itself is not prominent in the available scientific literature. Its primary metabolic fate appears to be rapid hydrolysis to retinol, which would then enter the established trafficking pathways. glpbio.com

Potential Regulatory Roles of this compound in Cellular Processes

The regulatory functions of Vitamin A are primarily carried out by its metabolite, retinoic acid, which modulates the expression of hundreds of genes by binding to nuclear receptors (RAR and RXR). wjgnet.comfao.orgnih.gov These genes are involved in critical cellular processes like proliferation, differentiation, and apoptosis. amegroups.orge-dmj.org The potential regulatory role of this compound appears to be indirect, predicated on its conversion to retinol and subsequent oxidation to retinoic acid. glpbio.com The main physiological effect observed in studies is its ability to function as a source of retinol, rather than acting as a direct signaling molecule itself. glpbio.com

Comparative Biological Functions of this compound Across Diverse Organisms

Research on the biological function of this compound has largely been centered on mammalian models, such as the rat. glpbio.com There is limited information available to draw a detailed comparison of its biological roles across a wide range of different organisms.

Plants are the primary source of provitamin A carotenoids, such as β-carotene, in the diet. oregonstate.edufao.org They synthesize these pigments through complex metabolic pathways, like the mevalonate (B85504) (MVA) pathway. researchgate.net These carotenoids are essential for photosynthesis and photoprotection in plants. mpg.de Animals, in turn, convert these provitamin A carotenoids into retinol. researchgate.netnih.gov While carotenoid biosynthesis in plants is extensively documented, the available scientific literature does not indicate that this compound is a natural component or intermediate of these pathways in plants. The compound has been primarily described as a product of chemical synthesis or in vitro enzymatic reactions for use in animal studies. glpbio.com

Presence and Functional Aspects in Microbial Systems

The direct biosynthesis of this compound by microorganisms in their natural state has not been documented in scientific literature. Microbial systems, however, possess diverse enzymatic capabilities that are relevant to retinoid metabolism, including the potential for glycosylation and the engineered production of other retinoid esters.

Research into microbial enzymes demonstrates a broad capacity for glycosylation, the process of attaching a sugar moiety to a molecule. Enzymes such as glycosyltransferases (GTs) and glycoside hydrolases (GHs), found in various bacteria, are used in biotechnology to create novel glycosides. mdpi.commdpi.com These enzymes catalyze the transfer of sugar residues from donor molecules to acceptors, a process that could theoretically be applied to retinol. mdpi.com For instance, bacterial GTs, particularly from Bacillus species, have been shown to be effective in the O-glycosylation of various natural products. mdpi.com While these activities have been explored for compounds like phenolics and terpenoids, their specific application for the direct synthesis of this compound from retinol in a microbial host remains a theoretical possibility rather than a documented natural pathway. mdpi.comcarbexplore.com

Furthermore, metabolic engineering has enabled the production of other retinyl esters, such as retinyl palmitate, in microorganisms like Escherichia coli. nih.gov This is achieved by reconstructing heterologous biosynthetic pathways, combining genes from different organisms to convert precursors like β-carotene into retinal, then retinol, and finally a retinyl ester. nih.gov The successful engineering of these pathways underscores the metabolic plasticity of microorganisms but also highlights that the production of such retinoids is not a native function. nih.gov

Table 1: Microbial Enzymes with Potential Relevance to Retinoid Glycosylation

| Enzyme Class | Microbial Source Example | Catalytic Function | Potential Relevance to this compound |

|---|---|---|---|

| Glycosyltransferases (GTs) | Bacillus species | Catalyze the transfer of a sugar moiety from an activated donor (e.g., UDP-glucose) to an acceptor molecule. mdpi.commdpi.com | Theoretically capable of catalyzing the glucosylation of retinol to form this compound. |

| Glycoside Hydrolases (GHs) | Various Bacteria & Fungi | Primarily hydrolyze glycosidic bonds, but can catalyze transglycosylation under certain conditions. mdpi.com | Could potentially be used in a synthetic (transglycosylation) reaction to produce this compound. |

| β-carotene oxygenases (e.g., Blh) | Salinibacter ruber | Cleavage of β-carotene to produce retinal, a precursor to retinol. nih.gov | An initial step in the engineered microbial biosynthesis of retinoids, providing the retinol backbone for potential subsequent glycosylation. |

Significance in Animal Retinoid Biochemistry

This compound, also known as retinyl-β-D-glucoside, is a naturally occurring water-soluble metabolite of vitamin A found in fish and mammals. medchemexpress.comresearchgate.net It represents a transient form in the complex biochemical pathways of retinoids, where it is metabolized to release active forms of vitamin A.

Studies in animal models have elucidated its physiological role. In vitamin A-deficient rats, chemically synthesized all-trans this compound was found to possess significant biological activity. Research showed it could promote growth with an efficacy of 67-100% compared to retinyl acetate (B1210297), a standard form of vitamin A. nih.gov This demonstrates that the glucose conjugate can serve as a biologically available source of vitamin A. nih.gov

The primary metabolic fate of this compound in animals is its hydrolysis back to retinol. nih.govglpbio.com Metabolic studies in rats confirmed that upon administration, this compound is rapidly hydrolyzed, releasing retinol into the system. nih.gov This conversion is crucial, as retinol is the precursor for other vital retinoids, including retinal (for vision) and retinoic acid (for gene regulation).

The enzymatic basis for this hydrolysis has been investigated. Retinyl beta-D-glucoside is a known substrate for two broad-specificity mammalian beta-glucosidases: the cytosolic and the membrane-associated beta-glucosidases found in guinea pig liver. medchemexpress.comglpbio.com However, it is not hydrolyzed by all such enzymes, as placental glucocerebrosidase was found to be ineffective. medchemexpress.com This specificity indicates regulated metabolic pathways for the processing of this particular retinoid conjugate.

Table 2: Research Findings on this compound in Animal Models

| Animal Model | Key Findings | Implication in Retinoid Biochemistry |

|---|---|---|

| Rat | Demonstrates 67-100% of the growth-promoting activity of retinyl acetate in vitamin A-deficient models. nih.gov | Acts as a biologically active, water-soluble source of vitamin A. |

| Rat | Rapidly hydrolyzed to retinol in metabolic studies. nih.gov | Functions as a transient carrier or precursor that is converted to the core vitamin A alcohol, retinol. |

| Guinea Pig | Serves as a substrate for cytosolic and membrane-associated beta-glucosidases in the liver. medchemexpress.com | Its metabolism is handled by specific enzymes within the liver, a central organ for vitamin A processing. |

| General (Fish, Mammals) | Identified as a naturally occurring metabolite of vitamin A. medchemexpress.comresearchgate.net | It is an endogenous compound within the natural metabolic network of retinoids in multiple animal species. |

Occurrence, Distribution, and Cellular Localization of Retinyl Beta Glucose

Identification and Quantification of Retinyl beta-glucose in Plant Species

Current scientific literature indicates that this compound is not a naturally occurring compound in plant species. The primary form of vitamin A found in plants is provitamin A carotenoids, such as beta-carotene, α-carotene, and β-cryptoxanthin. oregonstate.edufrontiersin.org These carotenoids are pigments synthesized by plants and are responsible for the yellow, orange, and red colors of many fruits and vegetables. oregonstate.edu

Animals, including humans, consume these carotenoids and convert them into retinol (B82714), the active form of vitamin A, within their bodies. nih.gov The enzymatic machinery to produce preformed vitamin A (retinol) and its derivatives like this compound does not exist in plants. frontiersin.org Plants do synthesize beta-glucose, but it is primarily utilized as a monomer for building structural polysaccharides like cellulose (B213188), a process mediated by enzymes such as cellulose synthases. quora.com Therefore, the identification and quantification of endogenous this compound in plant tissues have not been reported, as its synthesis pathway is absent.

Detection and Profiling of this compound in Microbial Cultures

Direct synthesis or secretion of this compound by microbial cultures has not been extensively documented. Microbial involvement in vitamin A metabolism is primarily associated with the synthesis of carotenoids, the precursors to vitamin A. mdpi.commdpi.com Various bacteria, microalgae, and fungi are known producers of carotenoids like β-carotene. mdpi.com

While microbes may not synthesize this compound, they possess metabolic capabilities that could influence its stability. Recent research into the skin microbiome suggests that microorganisms may play a role in the metabolism of related retinoid conjugates. For instance, it has been proposed that skin microbes can consume UDP-glucose, a hydrolysis product of retinyl glucuronide (RAG). biorxiv.org This consumption could potentially facilitate the breakdown of such glucuronidated or glucosylated retinoids, thereby releasing the active retinol molecule and prolonging its availability on the skin. biorxiv.org This points to an indirect metabolic interaction rather than direct production.

The table below lists various microorganisms and the primary carotenoids they produce, which serve as provitamin A sources.

| Microorganism | Carotenoid Produced | Reference |

| Aspergillus carbonarius | Canthaxanthin | mdpi.com |

| Botryococcus braunii | Canthaxanthin | mdpi.com |

| Dietzia sp. | Canthaxanthin | mdpi.com |

| Blakeslea trispora | β-Carotene, Lycopene | mdpi.com |

| Dunaliella salina | β-Carotene | mdpi.com |

| Mucor circinelloides | β-Carotene | mdpi.com |

Distribution and Tissue Specificity of this compound in Animal Models

This compound has been identified as a naturally occurring and biologically active metabolite of vitamin A in mammals. medchemexpress.com Studies in animal models, particularly rats, have provided insights into its distribution and metabolic fate.

In vitamin A-deficient rats, chemically synthesized all-trans this compound was found to be rapidly hydrolyzed to retinol, demonstrating its bioavailability. nih.govmedchemexpress.com Depending on how it was administered, it exhibited significant growth-promoting activity, comparable to that of retinyl acetate (B1210297). nih.gov The liver, being the central organ for vitamin A metabolism and storage, is a key site for these processes. mdpi.commdpi.com Dietary retinyl esters are taken up by hepatocytes, where they are hydrolyzed to retinol. mdpi.com This retinol can then be metabolized into various forms, including water-soluble conjugates for excretion or transport. The synthesis of a related compound, retinyl β-glucuronide, has been demonstrated in rat liver microsomes and is found in bile, suggesting a pathway for the elimination of excess vitamin A. nih.gov

The table below summarizes key research findings on this compound in animal models.

| Animal Model | Tissue/System Studied | Key Finding | Reference |

| Vitamin A-deficient rats | Whole body (growth studies) | Showed 67-100% of the growth-promoting activity of retinyl acetate. | nih.gov |

| Vitamin A-deficient rats | Metabolic system | Rapidly hydrolyzed to retinol after administration. | nih.govmedchemexpress.comglpbio.com |

| Rats | Liver (microsomes), Bile | A related compound, retinyl β-glucuronide, is synthesized in liver microsomes and appears in bile. | nih.gov |

| Rats | Intestinal Mucosa, Kidney | Microsomes from these tissues can also synthesize the related compound retinoyl β-glucuronide. | nih.gov |

Advanced Techniques for Subcellular Localization of this compound

Specific studies detailing the subcellular localization of this compound are limited. However, the techniques used to study the localization of other retinoids can be applied to understand its distribution within the cell.

One primary method is quantitative subcellular fractionation , which involves separating cellular components through differential centrifugation. nih.gov In studies on rat liver, this technique was used to isolate nuclear, mitochondrial-lysosomal, microsomal, and supernatant (cytosol and floating lipids) fractions. By measuring the concentration of the compound in each fraction, its distribution can be determined. For example, this method revealed that in the liver, most retinyl esters are found in the floating lipid portion of the supernatant, while free retinol is primarily associated with the cytosol and microsomal fractions. nih.gov

Other relevant analytical techniques used for characterizing related retinoid conjugates include:

High-Pressure Liquid Chromatography (HPLC): Used for the separation and quantification of different retinoid forms from biological samples. nih.gov

Thin-Layer Chromatography (TLC): Employed to separate and identify retinoid glucuronides based on their chromatographic behavior in different solvent systems. nih.gov

UV-Visible Spectroscopy: Used to characterize the absorption spectra of retinoid conjugates, which is a key feature for their identification. nih.gov

These techniques would be essential for isolating and quantifying this compound from specific cellular organelles to pinpoint its precise subcellular location.

| Technique | Application for Retinoid Analysis | Reference |

| Quantitative Subcellular Fractionation | Separation of organelles (nuclei, mitochondria, microsomes, cytosol) to determine the distribution of retinoids. | nih.gov |

| High-Pressure Liquid Chromatography (HPLC) | Separation and quantification of retinoid metabolites from biological extracts. | nih.gov |

| Thin-Layer Chromatography (TLC) | Identification and separation of retinoid conjugates like glucuronides. | nih.gov |

| UV-Visible Spectroscopy | Characterization and identification of retinoids based on their unique light absorption spectra. | nih.gov |

Advanced Analytical Methodologies for Retinyl Beta Glucose Research

Comprehensive Extraction and Purification Techniques for Retinyl beta-glucose from Complex Biological Matrices

The accurate analysis of this compound from biological samples, such as plasma, serum, or tissues, is predicated on efficient extraction and purification. These initial steps are critical for removing interfering substances like proteins and lipids that can compromise the sensitivity and accuracy of subsequent analyses. Given the instability of retinoids, which are susceptible to degradation from light, heat, and oxygen, all extraction procedures must be conducted under controlled conditions, typically under yellow or red light. nih.govpnas.org

A widely used method for extracting retinoids, including related glucuronidated forms, from plasma is liquid-liquid extraction (LLE). hogrefe.com A typical LLE protocol involves the following steps:

Protein Precipitation : The biological sample (e.g., plasma) is treated with a solvent like ethanol (B145695) to denature and precipitate proteins. hogrefe.com

Extraction : The supernatant is then extracted with an organic solvent system. For instance, after adding water to the supernatant, an organic phase is used to separate the retinoids from the aqueous components. hogrefe.com The organic phase is collected, and the process may be repeated to maximize yield.

Solvent Evaporation and Reconstitution : The collected organic solvent is evaporated under a stream of inert gas, such as nitrogen or argon, to concentrate the extract. The resulting residue is then redissolved in a small, precise volume of a solvent mixture compatible with the subsequent analytical technique, such as HPLC. hogrefe.com

For fat-soluble compounds like retinoids, a combination of isooctane (B107328) and chloroform (B151607) has been used in LLE protocols from small serum volumes. acs.org The recovery rate for such extraction methods is a key parameter for validation, with reported recoveries for similar retinoids being in the range of 90-95%. hogrefe.com A significant challenge in developing these methods is the absence of a true "blank" biological matrix, as retinoids are endogenous compounds, making it difficult to assess absolute recovery and matrix effects. nih.gov

Table 1: Example of a Liquid-Liquid Extraction Protocol for Retinoids from Plasma hogrefe.com

| Step | Procedure | Purpose |

|---|---|---|

| 1. Denaturation | Add cold ethanol to plasma sample, vortex, and centrifuge. | Precipitate proteins. |

| 2. Pooling | Collect the supernatant solutions. | Isolate solvent-soluble components. |

| 3. LLE | Add water, vortex, and centrifuge to separate phases. | Extract retinoids into the organic phase. |

| 4. Concentration | Transfer the upper organic phase and evaporate to dryness under argon. | Remove extraction solvent and concentrate the analyte. |

| 5. Reconstitution | Dissolve the residue in a small volume of HPLC-compatible solvent. | Prepare the sample for injection and analysis. |

High-Resolution Chromatographic Separations for this compound and its Metabolites (e.g., HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are indispensable tools for separating this compound from its various metabolites and other structurally similar retinoids. The choice of chromatographic conditions is crucial for achieving the necessary resolution.

HPLC methods have been successfully developed to separate retinoid mixtures. Both normal-phase and reversed-phase chromatography are utilized.

Normal-Phase HPLC : This technique has demonstrated excellent resolving power for retinol (B82714) isomers. nih.gov A system using a silica-based column (e.g., Zorbax SIL) with a non-polar mobile phase, such as hexane (B92381) with a small percentage of a polar modifier like 2-propanol, can effectively separate different retinoid forms. nih.gov

Reversed-Phase HPLC : This is a more common approach. For the separation of a synthesized retinyl glycoside, an aminopropyl column with a mobile phase of acetonitrile (B52724) and water (70:30 v/v) has been used effectively. researchgate.net C18 columns are also frequently employed for the analysis of retinoids from biological extracts. nih.govmdpi.com

UPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and reduced analysis times. researchgate.net This is achieved by using columns with smaller particle sizes (typically under 2 μm) and instrumentation capable of handling much higher backpressures. sci-hub.se For complex biological samples containing a multitude of retinoid isomers and metabolites, the enhanced separation power of UPLC is particularly valuable. nih.gov A UPLC system with a sub-2 µm particle column (e.g., Ascentis Express RP Amide) and a gradient elution can separate multiple retinoid isomers in human serum in under 20 minutes. nih.gov

Table 2: Example HPLC and UPLC Conditions for Retinoid Separation

| Parameter | HPLC Method Example researchgate.net | UPLC Method Example nih.gov |

|---|---|---|

| Column | Aminopropyl (10 μm, 300x3.9 mm) | Ascentis Express RP Amide (2.7 μm; 150 mm × 2.1 mm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v), isocratic | Gradient of Water (A) and Acetonitrile/Methanol (B), both with 0.1% formic acid |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detector | Refractive Index (RI) | Tandem Mass Spectrometer (MS/MS) |

| Reported Analytes | Retinol, D-glucose, 18-O-(D-Glucopyranosyl) retinol | atRA, 9-cisRA, 13-cisRA, 9,13-dicisRA, 4oxo-13-cisRA |

Mass Spectrometry-based Approaches for this compound Identification and Absolute Quantification (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and specificity for the identification and quantification of this compound, even at the very low concentrations found in biological systems. sci-hub.seacs.org

For identification , MS provides a precise mass-to-charge ratio (m/z) of the parent molecule. High-resolution mass spectrometry (HRMS) can determine this mass with enough accuracy to help deduce the elemental formula. nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented in a collision cell, and the resulting pattern of fragment ions serves as a molecular fingerprint. acs.org This fragmentation pattern can be used to characterize retinoids from biological samples without solely relying on matching the retention time of a synthetic standard. researchgate.net For instance, purified serum retinyl beta-glucuronide, a related compound, was definitively characterized using the mass spectrum of its derivatized form. nih.gov

For absolute quantification , LC-MS/MS is the gold standard. The technique operates in selected reaction monitoring (SRM) mode, where the mass spectrometer is set to detect a specific transition from a precursor ion to a product ion. This is highly specific and minimizes background interference. To correct for sample loss during preparation and for matrix effects that can suppress or enhance ionization, a stable isotope-labeled internal standard is used. nih.gov For example, a method for quantifying all-trans retinoic acid (atRA) in human plasma used atRA-d5 as an internal standard and achieved a lower limit of quantification of 50 pg/mL. nih.gov The ratio of the peak area of the endogenous analyte to the peak area of the known amount of added internal standard allows for precise and accurate quantification. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of novel compounds, including this compound. slideshare.net While MS provides information on mass and fragmentation, NMR provides detailed insight into the carbon-hydrogen framework of the molecule, allowing for the determination of atom connectivity and stereochemistry.

The complete structure of this compound can be determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR : ¹H NMR spectra provide information about the chemical environment of each proton, its multiplicity (splitting pattern), and through integration, the number of protons. ¹³C NMR shows the number of unique carbon atoms.

2D NMR : Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings (i.e., which protons are adjacent to each other), while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different parts of the molecule, such as linking the retinol moiety to the glucose moiety.

For a synthesized retinyl glycoside, specific proton chemical shifts (δ) and coupling constants (J) have been reported, confirming the structure. researchgate.net For example, the anomeric proton (H-1) of the glucose unit shows a characteristic chemical shift and coupling constant that can define the α or β configuration of the glycosidic bond. researchgate.netdiva-portal.org Advanced techniques, such as isotope-edited NMR using ¹³C-labeled compounds, can be employed to study the conformation of the molecule, for instance when it is bound to a protein. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts for a Retinol Glycoside researchgate.net

| Moiety | Proton Assignment | Chemical Shift (δ ppm) |

|---|---|---|

| Glucose | H-1α | 4.04 |

| H-3α | 3.45 | |

| H-4α | 2.93 | |

| Retinol | H-10 | 6.31 |

| H-11 | 6.20 |

Application of Isotopic Labeling Strategies in this compound Metabolic Flux Analysis

Isotopic labeling strategies are essential for studying the dynamics of metabolic pathways, a field known as metabolic flux analysis (MFA). nih.govcreative-proteomics.com By introducing a stable isotope (e.g., ¹³C, ²H, ¹⁸O) into a precursor molecule, researchers can trace the path of the labeled atoms through a metabolic network, providing quantitative data on the rates (fluxes) of different biochemical reactions. nih.govpnas.org

In the context of this compound, isotopic labeling can be used to investigate its synthesis, hydrolysis, and the metabolic fate of both the retinol and glucose components.

Tracing the Glucose Moiety : By administering ¹³C-labeled glucose (e.g., U-¹³C glucose), one can monitor its incorporation into this compound. nih.gov Subsequent analysis by mass spectrometry would show an increase in the mass of this compound corresponding to the number of ¹³C atoms incorporated. This can quantify the rate of its synthesis.

Tracing the Retinol Moiety : The administration of deuterium (B1214612) (²H) or ¹³C-labeled retinyl acetate (B1210297) is a well-established method for studying vitamin A kinetics in the body, known as the retinol isotope dilution (RID) technique. nih.govomu.edu.tr A labeled dose of retinol can be used to trace its conversion to this compound and other metabolites.

Metabolic Fate : Following the administration of labeled this compound, the appearance of the label in downstream metabolites (e.g., retinol, retinoic acid, or products of glucose metabolism) can be monitored over time using LC-MS/MS. This allows for the calculation of kinetic parameters, such as the rates of hydrolysis and the flux of the released retinol and glucose into their respective metabolic pools. omu.edu.trnih.gov This approach provides a dynamic view of metabolism that cannot be obtained from measuring static metabolite concentrations alone.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that adheres to the specified outline on the genetic and molecular manipulation of "this compound" pathways.

The search for information on this specific vitamin A metabolite reveals a significant gap in the scientific record concerning the genetic engineering aspects requested. While "this compound" (also known as retinyl glucoside) is recognized as a naturally occurring and synthesized metabolite of vitamin A, there is no accessible research detailing the following required topics:

Genetic Engineering and Molecular Manipulation of Retinyl Beta Glucose Pathways

Characterization of Regulatory Elements and Transcription Factors Governing Retinyl beta-glucose Genes:There is no information available on the specific genes, regulatory elements, or transcription factors that govern the metabolic pathways of this compound.

The existing body of research focuses extensively on the genetic and molecular manipulation of the broader retinoid metabolic pathway, including compounds like retinol (B82714), retinal, and retinoic acid, and their influence on glucose metabolism. However, this information falls outside the strict, specified scope of the requested article on "this compound." Therefore, to maintain adherence to the user's instructions, the requested article cannot be produced.

Emerging Research Frontiers and Future Directions for Retinyl Beta Glucose

Systems Biology and Network Analysis of Retinyl beta-glucose Interactions

A systems biology approach, which seeks to understand the complex interactions within biological systems, is a critical frontier for elucidating the full spectrum of this compound's biological roles. Currently, direct systems-level studies on this compound are limited. However, extensive research on its parent compound, retinol (B82714), and its primary active metabolite, retinoic acid, provides a framework for predicting potential interaction networks for this compound.

The biological activity of retinoids is mediated through a complex network of proteins. Retinol is transported in the blood by Retinol-Binding Protein 4 (RBP4) and enters the cell via the STRA6 receptor. life-science-alliance.orgacs.org Inside the cell, retinol can be converted to retinoic acid, which then binds to Cellular Retinoic Acid-Binding Proteins (CRABPs) or Fatty Acid-Binding Protein 5 (FABP5). frontiersin.orgnih.gov These binding proteins channel retinoic acid to nuclear receptors, namely Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which in turn regulate the transcription of over 500 genes. frontiersin.org

Given that this compound is hydrolyzed to retinol, its interactions are likely to be integrated into this existing network. medchemexpress.com Future research employing techniques like yeast two-hybrid screening, co-immunoprecipitation coupled with mass spectrometry, and computational modeling will be essential to map the specific protein-protein interaction network of this compound. Such studies will help determine if it has unique binding partners or modulates the known retinoid signaling pathway in a distinct manner.

Table 1: Key Proteins in the Retinoid Signaling Pathway and Potential Interactions with this compound

| Protein | Known Function in Retinoid Pathway | Potential Interaction with this compound |

| β-glucosidases | Hydrolyze β-glycosidic bonds. frontiersin.orgnih.gov | Likely hydrolyzes this compound to release retinol. medchemexpress.com |

| Retinol-Binding Protein 4 (RBP4) | Transports retinol in the bloodstream. life-science-alliance.orgharvard.edu | May interact with the retinol moiety after hydrolysis. |

| STRA6 | Membrane receptor for retinol-RBP4 complex. life-science-alliance.orgmdpi.com | Could be indirectly affected by the localized release of retinol from this compound. |

| Cellular Retinol-Binding Proteins (CRBPs) | Intracellular transport of retinol. mdpi.com | May bind the retinol released from this compound. |

| Retinoic Acid Receptors (RARs) | Nuclear receptors that mediate genomic effects of retinoic acid. frontiersin.orgnih.gov | Indirectly influenced by the metabolic conversion of released retinol to retinoic acid. |

| Retinoid X Receptors (RXRs) | Heterodimerize with RARs to regulate gene transcription. frontiersin.orgnih.gov | Indirectly influenced by the metabolic conversion of released retinol to retinoic acid. |

Investigation of this compound in Novel Biological Roles Beyond Retinoid Metabolism

While the primary known function of this compound is to serve as a precursor for retinol, researchers are beginning to investigate whether it possesses intrinsic biological activities that are independent of its conversion to classical retinoids. medchemexpress.com This exploration is partly inspired by the discovery of non-genomic signaling pathways for both retinol and retinoic acid, which involve the rapid activation of kinase cascades. nih.govjst.go.jp

For instance, retinoic acid has been shown to activate p38 mitogen-activated protein kinase (p38MAPK) and other kinase pathways, influencing cellular processes independently of nuclear receptor activation. nih.gov Similarly, retinol itself can activate signaling pathways like the phosphatidylinositol 3-kinase (PI3K) pathway. acs.org It is plausible that the glycosylation of retinol could modulate these non-genomic activities or confer entirely new signaling capabilities upon the molecule.

Future research in this area will likely focus on:

Cell signaling studies: Investigating the ability of this compound to activate kinase cascades and other rapid signaling events in various cell types.

Apoptosis and cell differentiation assays: Determining if this compound has direct effects on these processes that are not attributable to its hydrolysis product, retinol. Studies have shown that all-trans-retinoic acid can suppress apoptosis in certain cell models. healthline.com

Interaction with gut microbiota: Exploring how this water-soluble form of vitamin A interacts with and is metabolized by gut bacteria, potentially influencing the host's health in novel ways.

Development of Advanced Biosensors and Imaging Probes for this compound

The ability to accurately detect and quantify this compound in biological systems is paramount to understanding its metabolism and function. Currently, the analysis of retinoids largely relies on chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry. researchgate.netnih.govwho.intmdpi.com While powerful, these methods often require complex sample preparation and are not suitable for real-time imaging in living cells.

There is a significant opportunity for the development of advanced biosensors and imaging probes specifically for this compound. Existing research on biosensors for related molecules provides a foundation for this endeavor. For example, electrochemical aptasensing platforms have been developed for the detection of RBP4, and fluorescent probes are available for retinoic acid. mdpi.com Efforts are also underway to create robust fluorescent sensors for glucose. acs.org

Future directions in this field could include:

Genetically encoded biosensors: Engineering proteins that change their fluorescence or enzymatic activity upon binding to this compound, allowing for dynamic measurements within cells.

Synthetic fluorescent probes: Designing small molecules that specifically bind to this compound and exhibit a change in their fluorescent properties.

Nanoparticle-based sensors: Utilizing the unique properties of nanomaterials, such as gold nanostructures, to create highly sensitive and selective detection platforms. frontiersin.org

Table 2: Existing Biosensor and Probe Technologies for Related Molecules

| Technology | Target Molecule | Principle | Potential for this compound |

| Electrochemical Aptasensor | Retinol Binding Protein-4 (RBP4) | An aptamer immobilized on an electrode binds to the target, causing a detectable change in the electrochemical signal. mdpi.com | An aptamer could potentially be selected to bind specifically to this compound. |

| Fluorescent Probes | Retinoic Acid | Synthetic analogues of retinoic acid that exhibit fluorescence and can be used in cellular imaging and binding assays. | A similar approach could be used to synthesize fluorescent derivatives of this compound. |

| Fluorescent Glucose Sensors | Glucose | Boronic acid-based fluorescent probes that bind to the diol groups of glucose, resulting in a change in fluorescence. acs.org | The glucose moiety of this compound could potentially be targeted by such sensors, though specificity would be a challenge. |

| HPLC and Mass Spectrometry | Retinoids | Separation of compounds based on their physicochemical properties followed by detection and quantification. researchgate.netnih.govwho.intmdpi.com | These are the current standard methods but lack real-time and in-situ capabilities. |

Exploration of this compound in Bio-industrial Applications (excluding therapeutic/clinical)

The unique properties of this compound, particularly its water solubility and enzymatic lability, open up possibilities for its use in various bio-industrial applications. One of the most promising areas is in the enzymatic synthesis of novel retinol derivatives.

The use of enzymes like lipases and β-glucosidases in organic media or supercritical carbon dioxide allows for the controlled synthesis of retinol glycosides. researchgate.netresearchgate.net This biocatalytic approach offers several advantages over traditional chemical synthesis, including higher specificity, milder reaction conditions, and reduced generation of waste products. frontiersin.orgnih.govscielo.br These water-soluble retinol derivatives have significant potential in the cosmetics and food industries. mdpi.comresearchgate.netcir-safety.orgvirtualbeauty.co.nz

Potential bio-industrial applications include:

Cosmeceuticals: The enhanced water solubility and potentially lower irritancy of this compound compared to retinol make it an attractive ingredient for anti-aging and skin-conditioning cosmetic formulations. mdpi.comhealthline.comresearchgate.net

Food Fortification: As a stable, water-soluble form of vitamin A, this compound could be used to fortify a wider range of food and beverage products than traditional oil-soluble retinoids.

Biochemical Tool: Synthetically produced this compound can serve as a valuable substrate for studying the activity and specificity of various glycosidases. frontiersin.orgnih.gov

Integration of Multi-omics Data for Comprehensive this compound Pathway Understanding

A comprehensive understanding of the biological impact of this compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. While no studies have yet applied a multi-omics approach specifically to this compound, such analyses have provided significant insights into the broader pathways of retinoid metabolism and glycosylation. scielo.brdovepress.comnih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov

For example, transcriptomic studies have identified numerous genes that are regulated by retinoic acid, and metabolomic profiling has revealed the complex interplay of various metabolites in response to changes in retinoid levels. researchgate.netresearchgate.net Similarly, integrated analyses of glycosylation-related genes have shed light on the regulation of glycan biosynthesis. dovepress.comoup.com

A future multi-omics study on this compound could involve:

Treating cells or model organisms with this compound and then performing parallel analysis of the transcriptome, proteome, and metabolome.

Integrating the data to build a comprehensive model of how this compound is metabolized, how it influences cellular signaling pathways, and what its ultimate effects are on gene expression and cellular function.

Comparing the multi-omics signature of this compound to that of retinol and retinoic acid to identify unique and overlapping effects.

Such an approach would be invaluable for uncovering novel functions and mechanisms of action for this intriguing retinoid derivative, paving the way for its future applications.

Q & A

Q. What ethical frameworks apply to retinyl beta-glucoside research involving animal models or human-derived cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.